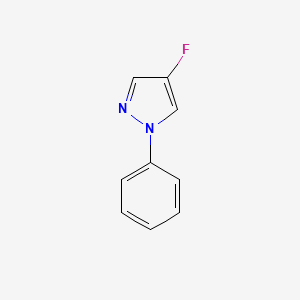

4-Fluoro-1-phenyl-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Modern Chemical Research

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, with a history stretching back to their first synthesis by Ludwig Knorr in 1883. orientjchem.org Their significance stems from their diverse applications, ranging from medicinal and agricultural chemistry to materials science. nih.govresearchgate.net In the realm of drug discovery, the pyrazole core is found in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and analgesic properties. mdpi.comorientjchem.org The adaptability of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. nih.govnih.gov This has led to the development of a vast library of pyrazole-containing compounds, many of which have progressed through preclinical and clinical studies. tandfonline.com

Significance of Fluorine Incorporation in Heterocyclic Systems

The strategic introduction of fluorine atoms into heterocyclic structures has emerged as a powerful tool in modern medicinal chemistry. tandfonline.com This is evidenced by the fact that a significant percentage of pharmaceuticals and agrochemicals contain fluorine. numberanalytics.com The unique properties of the fluorine atom can dramatically alter the physicochemical and biological profile of a parent molecule. tandfonline.comnumberanalytics.com

The profound impact of fluorine substitution is rooted in its fundamental atomic characteristics. Fluorine is the most electronegative element, which imparts a strong inductive electron-withdrawing effect. nih.govnumberanalytics.com This can significantly influence the acidity and basicity of nearby functional groups, alter reaction pathways, and stabilize molecular orbitals. nih.govnih.govolemiss.edu The carbon-fluorine bond is exceptionally strong, contributing to the enhanced metabolic stability of fluorinated compounds. nih.gov

Rationale for Researching 4-Fluoro-1-phenyl-1H-pyrazole as a Key Scaffold

The study of this specific scaffold is driven by the hypothesis that the combination of these structural features will lead to novel compounds with interesting and potentially useful properties. Research in this area aims to explore the synthesis of derivatives based on this core structure and to evaluate their potential in various applications, building upon the established importance of both pyrazoles and organofluorine compounds in chemical and life sciences. acs.orgnih.gov

Scope and Objectives of the Academic Research

The primary objective of academic research focused on this compound is to systematically investigate its chemical properties and potential as a building block for more complex molecules. This includes the development of efficient and scalable synthetic routes to the parent compound and its derivatives. A key aspect of this research is to understand how the interplay between the fluorinated pyrazole core and various substituents influences the resulting molecules' structural, electronic, and biological properties. While specific therapeutic applications are a long-term goal, the initial focus of academic inquiry is on fundamental chemical exploration and the generation of new chemical entities for further study.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

4-fluoro-1-phenylpyrazole |

InChI |

InChI=1S/C9H7FN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H |

InChI Key |

YIYYSIPSARWFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Fluoro-1-phenyl-1H-pyrazole and its Analogues

Traditional methods for synthesizing the pyrazole (B372694) core are well-established and have been adapted for the creation of fluorinated derivatives. These routes often involve the condensation of a 1,3-dielectrophile with a hydrazine (B178648) derivative.

The most classical and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first developed by Knorr. nih.govnih.govbeilstein-journals.org This approach involves the reaction of a bidentate nucleophile, such as phenylhydrazine, with a carbon unit containing two electrophilic centers, like a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com

When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.govmdpi.com For instance, the reaction of a β-diketone with a hydrazine derivative can yield two different pyrazole isomers. nih.gov Similarly, α,β-unsaturated ketones, such as chalcones, react with hydrazines to first form pyrazoline intermediates, which are then oxidized to the corresponding pyrazole. nih.govbeilstein-journals.org A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via the oxidative aromatization of a pyrazoline intermediate, which was initially formed from the reaction of 4-fluorobenzaldehyde and 1-acetylnaphthalene with phenyl hydrazine. mdpi.com

The reaction of α-cyano-α,α-difluoroketones with hydrazine in refluxing isopropanol has been shown to produce 3-unsubstituted 4-fluoropyrazoles through an unexpected mechanism. nih.gov Additionally, the cyclocondensation of hydrazine derivatives with acetylenic ketones is another long-established route to pyrazoles. mdpi.com

| Precursor Type | Hydrazine Derivative | Key Features | Resulting Product | Citations |

| 1,3-Diketones | Phenylhydrazine | Classic Knorr synthesis; can lead to regioisomeric mixtures. | Polysubstituted Pyrazoles | nih.govnih.govmdpi.com |

| α,β-Unsaturated Ketones (Chalcones) | Phenylhydrazine | Forms pyrazoline intermediate, followed by oxidation. | 1,3,5-Trisubstituted Pyrazoles | nih.govbeilstein-journals.orgmdpi.com |

| Acetylenic Ketones | Hydrazine Derivatives | Well-known method for over a century; can also yield isomeric mixtures. | Pyrazoles | mdpi.com |

| α-Cyano-α,α-difluoroketones | Hydrazine | Leads to 3-unsubstituted pyrazoles via a unique mechanism. | 4-Fluoropyrazoles | nih.gov |

An alternative to building the ring from fluorinated precursors is the direct introduction of a fluorine atom onto an existing pyrazole scaffold. This "late-stage" fluorination is an efficient strategy for producing fluorinated heterocycles. thieme-connect.de The electrophilic fluorination of 1H-pyrazole has been shown to selectively provide 4-fluoro-1H-pyrazole. google.com

Electrophilic fluorination is a primary method for the direct fluorination of pyrazole rings. olemiss.edu Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. google.comrsc.orgref.ac.uk Selectfluor™ is a versatile and commercially available electrophilic fluorine donor that is relatively safe and easy to handle. ref.ac.ukwikipedia.org

The reaction of 3,5-disubstituted pyrazoles with Selectfluor® can yield 4-fluorinated pyrazoles. rsc.org Studies on 3,5-diarylpyrazole substrates have shown that fluorination with Selectfluor™ in acetonitrile can produce not only the 4-fluoropyrazole derivatives but also 4,4-difluoro-1H-pyrazoles. thieme-connect.deresearchgate.net Microwave irradiation has been employed to assist the fluorination of 1-aryl-3,5-substituted pyrazoles with Selectfluor™, yielding 4-fluorinated products. researchgate.net In some cases, elemental fluorine has also been used, though it is a more hazardous reagent. thieme-connect.de

| Pyrazole Substrate | Fluorinating Agent | Conditions | Product | Citations |

| 1H-Pyrazole | Selectfluor™ | Acetonitrile, 65°C | 4-Fluoro-1H-pyrazole | google.com |

| 3,5-Disubstituted Pyrazoles | Selectfluor® | Acetonitrile | 4-Fluoro-3,5-disubstituted Pyrazoles | rsc.org |

| 3,5-Diarylpyrazoles | Selectfluor™ | Acetonitrile, Microwave | 4-Fluoro- and 4,4-Difluoro-pyrazoles | thieme-connect.deresearchgate.net |

| 4-Methyl-3,5-diphenyl-1H-pyrazole | Selectfluor® | N/A | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | mit.edu |

The position of fluorination on the pyrazole ring is dictated by the electronic properties of the ring and the substituents present. In the direct electrophilic fluorination of 1-phenyl-1H-pyrazole and its derivatives, the reaction is highly regioselective for the C-4 position. This selectivity is a key advantage of direct fluorination methods. researchgate.net The development of efficient and regioselective methods for synthesizing pyrazoles with fluorinated groups is a topic of significant interest. core.ac.uk While methods like trifluoromethylation of pyrazoles using Fe(II) compounds have been reported, they are often hampered by low regioselectivity. researchgate.net Therefore, most synthetic strategies focus on using already fluorinated precursors that undergo heterocyclization. researchgate.net

Direct Fluorination of Pre-formed Pyrazole Rings

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. nih.govbenthamdirect.comresearchgate.net These "green" approaches focus on reducing hazardous waste, using renewable resources, employing green solvents like water, and utilizing energy-efficient techniques such as microwave or ultrasonic assistance. nih.govbenthamdirect.comthieme-connect.commdpi.com

The use of catalysts is a cornerstone of green chemistry, as it can lead to higher efficiency, better selectivity, and milder reaction conditions. benthamdirect.com Various catalysts have been employed in the synthesis of pyrazole derivatives.

Metal catalysts, such as those based on copper, silver, and palladium, have been utilized in pyrazole synthesis. nih.govmdpi.comresearchgate.net For example, a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones has been developed to produce 4-trifluoromethyl pyrazoles with excellent regioselectivity under mild conditions. nih.gov Another study demonstrated a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and hydrazines. acs.orgnih.gov This approach represents a simple modification that significantly improves the outcome of a classical reaction. nih.gov Additionally, various Lewis acid catalysts, including lithium perchlorate and cerium oxide, have been used to promote the synthesis of pyrazoles in an environmentally friendly manner. mdpi.comthieme-connect.com

Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in safety, efficiency, and scalability over traditional batch methods. galchimia.com The application of flow chemistry to the synthesis of pyrazoles allows for precise control over reaction parameters, which is particularly beneficial for reactions involving hazardous reagents or intermediates. nih.gov

A notable development is the continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives. tib.eu This method involves the direct fluorination of a diketone precursor, followed by cyclization with a hydrazine. While not specific to the 1-phenyl derivative, the principles are directly applicable. The use of a continuous flow setup allows for the safe handling of fluorine gas and enables a telescoped two-step process without the isolation of intermediates. tib.eu

General flow-based approaches to pyrazole synthesis often involve the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. rsc.org For instance, a two-stage flow process has been developed for the synthesis of a library of pyrazoles from acetophenones. The acetophenone is first condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which then reacts with a hydrazine to yield the pyrazole. galchimia.com This modular approach could be adapted for the synthesis of this compound by using a fluorinated acetophenone precursor.

Furthermore, multi-step continuous flow "assembly line" syntheses have been developed for highly functionalized fluorinated pyrazoles. nih.gov These systems can incorporate sequential reactor coils to perform diazoalkane formation, [3+2] cycloaddition, and subsequent modifications like N-alkylation or arylation. nih.gov Such integrated systems offer a rapid and modular route to a diverse range of pyrazole-containing molecules. nih.govresearchgate.net

The table below summarizes key aspects of flow chemistry approaches relevant to the synthesis of fluorinated pyrazoles.

| Technique | Key Features | Potential Application to this compound |

| Two-stage flow synthesis | Condensation to enaminone followed by cyclization with hydrazine. galchimia.com | Use of a fluorinated acetophenone precursor. |

| Continuous gas/liquid flow | Direct fluorination of precursors using fluorine gas. tib.eu | Adaptation for the direct fluorination of a suitable phenylpyrazole precursor. |

| Multi-step assembly line | Telescoped reactions including cycloadditions and functionalizations. nih.gov | Rapid, modular synthesis from simple fluorinated starting materials. |

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Photochemical methods for pyrazole synthesis are an emerging area of interest. One approach involves the UV-light-induced conversion of tetrazoles into pyrazolines, which are precursors to pyrazoles. vapourtec.com This "photo-click" strategy generates reactive nitrile imine dipoles in situ, which can be trapped by various dipolarophiles. vapourtec.comsonar.ch While this method has been demonstrated for the synthesis of pyrazolines, subsequent oxidation would be required to obtain the aromatic pyrazole ring. Another photochemical transformation involves the isomerization of pyrazole derivatives into imidazoles, indicating the potential for light-induced rearrangements in the pyrazole core. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides a powerful platform for the formation of pyrazoles and their precursors. An electrochemical approach for the direct synthesis of pyrazolines and pyrazoles from hydrazones and dipolarophiles has been developed. researchgate.netd-nb.info This method can be scaled up to the decagram scale and utilizes an inexpensive and dual-role sodium iodide as both a supporting electrolyte and a mediator. researchgate.netd-nb.info Furthermore, an electrochemically-enabled oxidative aromatization of pyrazolines to pyrazoles has been reported, using sodium chloride as a redox mediator in a biphasic system. rsc.org This two-step sequential electrolysis allows for the conversion of hydrazones to pyrazoles without the need to isolate the intermediate pyrazoline. rsc.org An electrochemical/iodine dual-catalyzed method has also been developed for accessing sulfonated pyrazoles from pyrazolones under external oxidant-free conditions. thieme-connect.com

| Method | Description | Relevance to this compound |

| Photochemical | In situ generation of nitrile imines from tetrazoles for cycloaddition. vapourtec.comsonar.ch | A potential route to the pyrazoline precursor, requiring subsequent oxidation. |

| Electrochemical | Direct synthesis from hydrazones and dipolarophiles, and oxidative aromatization of pyrazolines. researchgate.netd-nb.inforsc.org | A sustainable and scalable method for the synthesis and final aromatization step. |

| Dual Catalysis | Electrochemical/Iodine-catalyzed synthesis of sulfonated pyrazoles. thieme-connect.com | Demonstrates the utility of electrochemistry for pyrazole functionalization. |

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the this compound core is crucial for the development of new derivatives with tailored properties. Functionalization can occur at the nitrogen and carbon positions of the pyrazole ring or on the appended phenyl moiety.

Modification at Nitrogen and Carbon Positions of the Pyrazole Ring

The pyrazole ring exhibits distinct reactivity at its different positions. The N1-position, occupied by the phenyl group in the target molecule, is generally unreactive towards further substitution. The N2-position is basic and can react with electrophiles. pharmaguideline.com The C4-position is a common site for electrophilic substitution. pharmaguideline.com

Electrophilic substitution reactions, such as nitration and bromination, on 1-phenylpyrazole (B75819) have been shown to occur selectively at the 4-position of the pyrazole ring under certain conditions. researchgate.net However, the presence of the fluorine atom at the 4-position in the target compound would direct electrophilic attack to other available positions, likely the C3 or C5 carbons, or the phenyl ring, depending on the reaction conditions.

Direct C-H functionalization at the C5 position of N-aryl pyrazoles has been achieved through palladium-catalyzed reactions, allowing for arylation, alkenylation, and amination. This provides a versatile route to 1,5-disubstituted pyrazoles.

Furthermore, the synthesis of 4-functionalized pyrazoles can be achieved through oxidative thio- or selenocyanation. beilstein-journals.org This metal-free approach uses PhICl2 and NH4SCN/KSeCN to introduce thiocyanate or selenocyanate groups at the C4-position of 4-unsubstituted pyrazoles. beilstein-journals.org

Substitution on the Phenyl Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The pyrazole ring itself acts as a directing group, influencing the position of substitution on the phenyl ring. The orientation of substitution can be dependent on the reaction conditions. For instance, nitration of 1-phenylpyrazole with mixed acids at low temperatures yields 1-p-nitrophenylpyrazole, indicating that under strongly acidic conditions, the protonated pyrazole ring deactivates the phenyl ring towards electrophilic attack, with substitution occurring at the para-position. researchgate.net Similarly, bromination in the presence of concentrated sulfuric acid and silver sulfate also leads to para-substitution on the phenyl ring. researchgate.net

The introduction of various electron-donating or electron-withdrawing substituents on the aromatic ring of N-phenyl pyrazole derivatives has been explored to modulate their biological activities. nih.gov This suggests that a wide range of functional groups can be introduced onto the phenyl moiety of this compound to tune its electronic and steric properties.

Synthetic Challenges and Efficiency Considerations

The synthesis of fluorinated pyrazoles, including this compound, presents several challenges. A primary consideration is the introduction of the fluorine atom. Direct fluorination of the pyrazole ring can be challenging and may lead to issues with regioselectivity, potentially producing isomers like 3-fluoropyrazole or over-fluorinated products. google.com The synthesis of 4-fluoropyrazoles often relies on the cyclization of fluorine-containing precursors, which can involve multiple synthetic steps and the use of hazardous reagents like hydrazine. google.com

Efficiency in pyrazole synthesis is continuously being improved through the development of one-pot, multi-component reactions and the use of catalysts to enhance reaction rates and yields. mdpi.commdpi.com For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method, but can result in regioisomeric mixtures if the dicarbonyl compound is unsymmetrical. nih.gov Strategies to control regioselectivity are therefore a key consideration in the synthesis of specifically substituted pyrazoles. tandfonline.com

The development of late-stage fluorination techniques is also a significant area of research. The use of reagents like Selectfluor® allows for the introduction of fluorine at a late stage in the synthesis, which can be advantageous for the preparation of complex fluorinated molecules. thieme-connect.de However, the reactivity of the pyrazole substrate is a critical factor, with electron-withdrawing groups potentially deactivating the ring towards electrophilic fluorination. thieme-connect.de

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring and Phenyl Substituent

The pyrazole ring system is generally susceptible to electrophilic substitution. In the case of 1-phenyl-1H-pyrazoles, formylation, a type of electrophilic aromatic substitution, typically occurs at the 4-position of the pyrazole ring. researchgate.net This is often achieved under Vilsmeier-Haack conditions, which utilize phosphorus oxychloride and dimethylformamide to generate the electrophilic formylating agent. researchgate.net An alternative, milder method for formylation is the Duff reaction, which also shows a high degree of regioselectivity for the 4-position. researchgate.net The presence of either electron-donating or electron-withdrawing substituents on the phenyl ring does not appear to alter this regioselectivity. researchgate.net

Direct fluorination of pyrazole derivatives is an electrophilic aromatic substitution process that selectively occurs at the 4-position. thieme-connect.de Further electrophilic fluorination can lead to the formation of a difluorinated salt as an intermediate, which upon deprotonation, yields a 4,4-difluoro-1H-pyrazole. thieme-connect.de

Conversely, nucleophilic aromatic substitution (SNAr) is also a key reaction pathway, particularly when the aromatic ring is rendered electron-deficient by substituents. The presence of multiple fluorine atoms on an aromatic ring facilitates SNAr reactions. For instance, in fluoro-chalcone derivatives, a fluorine atom at the para position of an electron-poor aromatic ring can be readily displaced by a methoxy (B1213986) group under basic conditions in methanol. ebyu.edu.tr This highlights the ability of fluorine to act as a leaving group in such reactions. ebyu.edu.tr

Cross-Coupling Reactions and Metalation Strategies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-Fluoro-1-phenyl-1H-pyrazole and its derivatives are amenable to such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with boronic acids. For instance, 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles can be successfully coupled with phenylboronic acid to yield the corresponding 4-phenylpyrazole derivatives. rsc.org Similarly, 5-iodo isomers also participate in this reaction. rsc.org The Suzuki-Miyaura coupling has also been employed for unprotected nitrogen-rich heterocycles, including pyrazoles, using specific palladium precatalysts under mild conditions. nih.gov A general method for synthesizing 4-substituted-1H-pyrazole-3,5-diamines involves the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes serve as effective precursors in Sonogashira reactions with various alkynes, leading to the formation of 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net This methodology has been instrumental in synthesizing pyrazolo[4,3-c]pyridines. researchgate.net The reaction's utility extends to the rapid labeling of peptides with fluorine-18 (B77423) using 4-[¹⁸F]fluoroiodobenzene. nih.gov

Heck Reaction: While specific examples for this compound are not detailed in the provided results, the Heck reaction is a fundamental palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, and its application to pyrazole systems is a plausible synthetic route.

Metalation Strategies: The direct functionalization of the pyrazole ring can be achieved through metalation. For example, treatment of 1-aryl-3-CF₃-pyrazoles with n-butyllithium generates a lithium pyrazolide intermediate in situ. rsc.org This intermediate can then be trapped with an electrophile, such as elemental iodine, to exclusively yield 5-iodo derivatives. rsc.org This regioselectivity contrasts with the CAN-mediated iodination which affords the 4-iodo isomers. rsc.org

Table 1: Cross-Coupling Reactions of Pyrazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole | rsc.org |

| Suzuki-Miyaura | Unprotected halo-pyrazoles | Aryl boronic acids | Pd precatalysts (P1 or P2), K₃PO₄ | Aryl-substituted pyrazoles | nih.gov |

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

| Sonogashira | 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-1H-pyrazole-4-carbaldehydes | researchgate.net |

| Sonogashira | 4-[¹⁸F]Fluoroiodobenzene | Alkyne-modified peptides | Pd catalyst | ¹⁸F-labeled peptides | nih.gov |

| Metalation-Iodination | 1-Aryl-3-CF₃-pyrazole | I₂ | n-BuLi | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | rsc.org |

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole ring itself is aromatic and generally does not participate directly in cycloaddition reactions as a diene or dienophile. However, substituents on the pyrazole ring can undergo such reactions. For instance, 4,4-difluoro-4H-pyrazoles, which are isomers of 4-fluoropyrazoles, have been explored in Diels-Alder reactions. researchgate.net The reactivity of these compounds is influenced by the substituents at the 4-position. For example, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole shows a lower Diels-Alder reactivity compared to 4,4-difluoro-3,5-diphenyl-4H-pyrazole. mdpi.com

Oxidation and Reduction Pathways

The pyrazole ring is generally stable to oxidation. However, substituents on the ring can be oxidized. For example, a hydroxymethyl group at the C(4) position of a pyrazole can be oxidized to an aldehyde. sci-hub.se

The reduction of nitro groups on the pyrazole ring is a common transformation. For example, the two nitro groups in 4-substituted-3,5-dinitropyrazoles can be reduced to amino groups using iron powder and hydrazine (B178648) hydrate. rsc.org

Mechanistic Investigations of Key Reactions

Identification of Reaction Intermediates

Understanding reaction mechanisms often involves identifying key intermediates. In the electrophilic fluorination of pyrazoles with Selectfluor™, a difluorinated salt is proposed as an intermediate. thieme-connect.de Subsequent deprotonation leads to the formation of the 4,4-difluoro-1H-pyrazole product. thieme-connect.de In some cases, reaction of this intermediate salt with water during workup can lead to the formation of a hydroxypyrazoline byproduct. thieme-connect.de

In the Suzuki-Miyaura coupling of unprotected N-H azoles, the mechanism of catalyst inhibition has been studied, highlighting the importance of understanding the interaction between the substrate and the palladium catalyst. nih.gov

Role of Fluorine in Reaction Pathways

The fluorine atom plays a significant role in the reactivity of this compound and related compounds. Its high electronegativity makes it a strong electron-withdrawing group, which can influence the electronic properties of the pyrazole and phenyl rings. olemiss.edu This electronic effect is crucial in nucleophilic aromatic substitution reactions, where fluorine can act as a good leaving group, especially when multiple fluorine atoms are present on the ring. ebyu.edu.tr

In electrophilic aromatic substitution, the fluorine atom directs incoming electrophiles. The initial fluorination of pyrazoles occurs selectively at the 4-position, consistent with an electrophilic aromatic substitution mechanism. thieme-connect.de

The presence of fluorine can also affect the stability and reactivity of intermediates. For example, in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, the presence of a fluoro group can make the dehydration step of a pyrazoline intermediate more difficult. mdpi.com

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 4-Fluoro-1-phenyl-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

High-resolution 1D NMR spectra provide fundamental information about the structure of this compound. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal through-bond interactions with neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the protons on both the pyrazole (B372694) and phenyl rings. In a typical spectrum recorded in CDCl₃, the pyrazole protons appear as distinct multiplets, while the phenyl protons also show characteristic multiplet patterns. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon attached to the fluorine atom (C4) exhibits a large coupling constant (¹JCF), a characteristic feature of carbon-fluorine bonds. rsc.org The chemical shifts of the pyrazole and phenyl ring carbons are well-resolved, allowing for unambiguous assignment. rsc.org

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and crucial technique for characterization. wikipedia.org It provides a single resonance for the fluorine atom at the 4-position of the pyrazole ring. The chemical shift is indicative of the electronic environment of the fluorine atom. In a CDCl₃ solvent, the ¹⁹F NMR spectrum of a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, shows that the fluoro substituent can couple with proton and carbon atoms up to four bonds away. researchgate.net For this compound, a ¹⁹F NMR spectrum in CDCl₃ showed a chemical shift at -111.0 ppm. rsc.org The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. wikipedia.org

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | ||

| Phenyl-H | 7.02-7.06 | m |

| Phenyl-H | 7.34-7.36 | m |

| Phenyl/Pyrazole-H | 7.49-7.53 | m |

| ¹³C NMR | ||

| C | 88.3 | |

| C | 89.1 | |

| C | 115.5 | JCF = 17.5 Hz |

| C | 119.4 | |

| C | 123.1 | |

| C | 128.3 | |

| C | 128.4 | |

| C | 131.6 | |

| C | 133.5 | JCF = 6.6 Hz |

| C | 163.5 | JCF = 198.4 Hz |

| ¹⁹F NMR | ||

| F | -111.0 |

Note: The specific assignments of proton and carbon signals require further analysis with 2D NMR techniques.

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the connectivity between adjacent protons on the phenyl ring and identify any couplings involving the pyrazole protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This experiment is crucial for identifying quaternary carbons and piecing together the molecular skeleton by showing correlations between protons and non-protonated carbons, as well as across heteroatoms. For instance, it would show correlations between the phenyl protons and the pyrazole carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the relative orientation of the phenyl and pyrazole rings.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. For instance, in a study of a similar fluorinated pyrazole, HRMS was used to confirm the [M+H]⁺ ion. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to study its breakdown products. This provides valuable structural information by revealing characteristic fragmentation pathways. The fragmentation of pyrazole rings often involves the loss of HCN or N₂. researchgate.netresearchgate.net For this compound, MS/MS would likely show fragmentation patterns involving the loss of small neutral molecules from both the pyrazole and phenyl rings, helping to confirm the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. Key vibrations would include C-H stretching from the aromatic rings, C=C and C=N stretching within the pyrazole and phenyl rings, and the C-F stretching vibration. researchgate.net The C-F bond typically shows a strong absorption in the region of 1000-1400 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic and heterocyclic ring systems.

Table 2: Key Vibrational Frequencies for Pyrazole and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | derpharmachemica.com |

| C=C Aromatic Ring Stretch | 1625-1430 | derpharmachemica.com |

| C=N Stretch | ~1593 | researchgate.net |

| C-N Stretch | ~1495 | researchgate.net |

| C-F Stretch | 1400-1000 | researchgate.net |

| Pyrazole Ring Deformation | ~634 | derpharmachemica.com |

Note: The exact positions of the vibrational bands for this compound would need to be determined experimentally.

Analysis of Characteristic Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding within a molecule. For pyrazole derivatives, these spectra reveal characteristic vibrations of the pyrazole ring and its substituents.

In a study of 4-halogenated-1H-pyrazoles, the infrared spectra showed a complex region between 2600 and 3200 cm⁻¹. mdpi.com While the N-H stretching frequency in pyrazole monomers is typically calculated to be around 3400–3500 cm⁻¹, the presence of hydrogen bonding in the solid state lowers this frequency. mdpi.com For 4-fluoro-1H-pyrazole, a sharp feature corresponding to the N-H stretch is observed at 3133 cm⁻¹. mdpi.com This is distinct from the broader bands seen in related chloro and bromo analogs which form different hydrogen-bonded motifs. mdpi.com

The vibrational spectra of related fluorophenyl-imidazole compounds show C-H stretching vibrations for the fluorophenyl ring around 3004-3070 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibrations for the heterocyclic ring in similar structures are observed in the range of 1111-1464 cm⁻¹. researchgate.net

Conformational Insights

In a related compound, 1-(4-Fluorophenyl)piperazine, a potential energy surface scan revealed that the most stable conformation is not planar, with a dihedral angle of 110° between the rings. researchgate.net For another derivative, 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the pyrazole and benzene (B151609) rings is 11.50 (9)°. nih.gov In a more complex structure containing a 1H-pyrazole ring linked to a fluorophenyl ring, the dihedral angle was found to be 60.88 (8)°. nih.gov These examples highlight that the preferred conformation is a balance of steric and electronic effects, and a non-planar arrangement is common. Computational studies on similar structures, like 4-fluoro-4-methyl-4H-pyrazoles, indicate that the molecule can distort into an envelope-like conformation to avoid unfavorable electronic interactions. mit.edu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Molecular Conformation and Bond Lengths/Angles

While a crystal structure for "this compound" is not available in the search results, data for the closely related "4-fluoro-1H-pyrazole" reveals important structural details. At 150 K, it crystallizes in the triclinic space group P-1. nsf.goviucr.orgresearchgate.net The asymmetric unit contains two crystallographically unique molecules that are essentially identical and planar. researchgate.netnih.gov

In 4-fluoro-1H-pyrazole, the C-N bond adjacent to the nitrogen atom is shorter than the one adjacent to the NH group, while the C-C bond adjacent to the nitrogen is longer than the one next to the NH group. iucr.orgresearchgate.net This pattern is consistent with other pyrazole structures. iucr.org The bond lengths are generally consistent across the series of 4-halo-1H-pyrazoles (where the halogen is F, Cl, or Br). iucr.orgresearchgate.net

| Bond | Molecule 1 | Molecule 2 |

|---|---|---|

| N-N | 1.3484 (9) | 1.3513 (10) |

| C-N (NH) | 1.3473 (10) | 1.3476 (10) |

| C-N (N) | 1.3391 (10) | 1.3375 (10) |

| C-C (NH) | 1.3729 (11) | 1.3742 (10) |

| C-C (N) | 1.3922 (11) | 1.3924 (10) |

Data sourced from Ahmed, B. M., Zeller, M., & Mezei, G. (2023). researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

The way molecules of "this compound" arrange themselves in the solid state is governed by intermolecular forces, primarily hydrogen bonding.

The crystal structure of 4-fluoro-1H-pyrazole shows that the molecules form one-dimensional chains, or catemers, through N-H···N hydrogen bonds. nsf.goviucr.orgnih.gov This is different from the trimeric structures formed by the chloro and bromo analogs. nsf.goviucr.orgnih.gov In these chains, the pyrazole units are tilted with respect to each other, with a dihedral angle of 59.74 (3)° and a centroid-centroid distance of 4.9487 (5) Å. nih.gov

These chains further interact through π-π stacking and C-H···π interactions, creating a herringbone pattern. nih.govresearchgate.netiucr.org The distance between the planes of the pyrazole rings in the π-π stacking is 3.4911 (8) Å. nih.goviucr.org The ability of pyrazole derivatives to form such hydrogen-bonded organic frameworks is a subject of ongoing research. semanticscholar.org

| D—H···A | D-H | H···A | D···A | D—H···A Angle |

|---|---|---|---|---|

| N1_2—H1N_2···N2_1 | 0.878 (14) | 2.014 (16) | 2.8764 (10) | 166.6 (13) |

| N1_1—H1N_1···N2_2 | 0.892 (14) | 2.017 (16) | 2.9024 (10) | 172.4 (15) |

Data sourced from Ahmed, B. M., Zeller, M., & Mezei, G. (2023). researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are sensitive to conjugation and the electronic environment.

Analysis of Electronic Transitions and Conjugation Effects

The electronic spectra of pyrazole derivatives typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions. researchgate.net For example, a study on pyrazole azo dyes showed absorption maxima corresponding to the pyrazole chromophore around 216-239 nm. nih.gov

The introduction of a phenyl group and a fluorine atom to the pyrazole ring will influence the electronic structure and thus the absorption and emission properties. The conjugation between the phenyl and pyrazole rings can lead to a red-shift (shift to longer wavelengths) of the absorption bands. The fluorine atom, being highly electronegative, can also modulate the electronic properties. Studies on related pyrazole-based luminophores have shown that their photophysical properties are sensitive to the molecular design and environment. researchgate.net While specific UV-Vis and fluorescence data for "this compound" were not found in the search results, the general principles suggest that it would exhibit characteristic UV absorption and potentially fluorescence, influenced by the electronic interplay between the fluorinated ring and the pyrazole system.

Luminescent Properties

The luminescent properties of the specific chemical compound this compound are not extensively documented in publicly available scientific literature. While the broader class of pyrazole derivatives has been the subject of numerous studies for their fluorescent and phosphorescent capabilities, leading to applications in areas such as bioimaging and organic light-emitting diodes (OLEDs), specific data on the emission and excitation wavelengths, quantum yields, and fluorescence lifetimes for this compound remains uncharacterized in the reviewed research.

Research into related compounds demonstrates that the pyrazole scaffold can be a critical component of luminescent molecules. For instance, various substituted pyrazole derivatives have been shown to exhibit significant fluorescence. nih.govbldpharm.com Modifications to the pyrazole ring and its substituents can tune the photophysical properties, leading to a wide range of emission colors and efficiencies. acs.orgnih.gov However, the absence of a phenyl group at other positions or the inclusion of other functional groups, as seen in compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and various 1H-pyrazolo[3,4-b]quinoxaline derivatives, results in distinct electronic and, therefore, luminescent characteristics that cannot be directly extrapolated to this compound. acs.orgnist.gov

Computational studies on some pyrazole derivatives have been used to predict their photophysical properties, including HOMO-LUMO energy gaps which can provide theoretical insights into potential luminescence. nih.gov However, without experimental validation for this compound, any such theoretical properties remain speculative.

Therefore, a detailed analysis of the luminescent properties, including data tables of emission and excitation maxima, quantum yields, and decay times, cannot be provided for this compound based on the current body of scientific literature. Further experimental investigation is required to characterize the intrinsic luminescent behavior of this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-Fluoro-1-phenyl-1H-pyrazole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties, such as orbital energies and charge distribution, which are key determinants of its chemical character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide optimized geometries that align closely with experimental data from X-ray crystallography.

Table 1: Representative Geometric Parameters for DFT Analysis of this compound

| Parameter | Atom Connections | Typical Focus of Investigation |

| Bond Length | C-F, N-N, N-C(phenyl), C-C(ring) | Influence of fluorine on bond strengths |

| Bond Angle | C-N-C, F-C-C, N-N-C | Ring strain and substituent effects |

| Dihedral Angle | Phenyl Ring vs. Pyrazole Ring | Conformational preference and steric hindrance |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For a molecule like this compound, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-poor regions. Computational studies on similar compounds, such as 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide, have calculated HOMO energies in the range of -6.2 to -6.8 eV. From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Key Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |

Computational methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. For pyrazole derivatives, calculated C-N stretching vibrations typically appear in the 1200-1400 cm⁻¹ region. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. The successful correlation between calculated and experimental spectra for related pyrazole structures validates the accuracy of the computational models used. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl group to the pyrazole ring.

A potential energy surface (PES) scan can be performed computationally by systematically rotating this bond and calculating the energy at each step. This process identifies the most stable conformer (the global minimum on the energy surface) and the energy barriers to rotation between different conformers. Studies on analogous compounds have shown that such analyses reveal distinct energy minima corresponding to preferred orientations that minimize steric hindrance and optimize electronic conjugation between the aromatic rings.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction proceeds requires identifying the reaction mechanism, including the intermediate steps and the transition states that connect them. Transition state theory is a fundamental concept where the transition state represents the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their movements and interactions with their environment. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to study solvation effects.

These simulations can reveal how the molecule interacts with solvent molecules through forces like hydrogen bonds and van der Waals interactions. MD is also instrumental in studying how the molecule might bind to a biological target, such as a protein. By simulating the protein-ligand complex, researchers can assess the stability of the binding and identify the key intermolecular interactions that hold the complex together. While specific MD studies on this compound are not documented in the provided sources, simulations on related pyrazole systems have been used to investigate their binding stability with enzymes, confirming that the binding pocket remains stable throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Pre-clinical context)

Computational and theoretical investigations, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, play a pivotal role in the pre-clinical evaluation of drug candidates. These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. For derivatives closely related to this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antitubercular and anticancer effects.

Detailed Research Findings

A significant body of research has focused on the QSAR modeling of pyrazole derivatives to understand how different substituents on the pyrazole core influence their biological potency. While specific QSAR/QSPR studies solely on this compound are not extensively documented in publicly available literature, comprehensive 3D-QSAR studies on a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles offer valuable insights into the structure-activity landscape. nih.gov

One such study on antitubercular activity against Mycobacterium tuberculosis H37Rv employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the chemical structures of these derivatives with their inhibitory activity. nih.gov These models are crucial for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent analogues.

The CoMFA model developed for this series of pyrazole derivatives demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their antitubercular activity. nih.gov This implies that the size, shape, and electronic distribution around the molecule are critical determinants of its ability to interact with its biological target.

The CoMSIA model further refined these findings by incorporating hydrophobic and hydrogen-bonding features. nih.gov The inclusion of these additional descriptors provided a more detailed understanding of the intermolecular interactions governing the ligand-receptor binding. The models highlighted the importance of specific substitutions on the pyrazole ring system for enhancing biological activity.

The statistical validation of these QSAR models is crucial to ensure their predictive power. Key statistical parameters from a representative 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles are summarized in the table below.

Table 1: Statistical Validation of 3D-QSAR Models for N-phenyl-3-(4-fluorophenyl)-4-substituted Pyrazole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.68 | 0.98 | 0.41 | Steric, Electrostatic |

| CoMSIA | 0.58 | 0.95 | 0.32 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |

Data derived from a study on antitubercular N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. nih.gov

The high correlation coefficients (r²) indicate a strong relationship between the descriptors and the biological activity within the training set of compounds. The cross-validated r² (q²) values suggest good internal predictive ability of the models. The predictive r² for an external test set further validates the model's capacity to predict the activity of new compounds. nih.gov

Similarly, 2D-QSAR studies have been conducted on other pyrazole derivatives, such as 1H-pyrazole-1-carbothioamide derivatives, as EGFR kinase inhibitors. nih.gov These studies have identified various topological and constitutional descriptors that influence the inhibitory activity, providing a basis for designing new compounds with potentially enhanced anticancer properties.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various pyrazole derivatives have also been performed to assess their drug-likeness and pharmacokinetic profiles at an early stage of drug discovery. elsevier.com These computational models help in filtering out compounds that are likely to have poor pharmacokinetic properties, thus saving time and resources.

The insights gained from these QSAR and QSPR studies are pivotal for the lead optimization process. By understanding the key structural features that govern activity and properties, medicinal chemists can strategically design and synthesize new derivatives of this compound with improved efficacy and better pharmacokinetic profiles for various therapeutic applications.

Applications of 4 Fluoro 1 Phenyl 1h Pyrazole and Its Derivatives Excluding Clinical Human Trials

Applications in Medicinal Chemistry (Pre-clinical Research and Drug Design)

The pyrazole (B372694) nucleus is recognized as a "privileged structure" in medicinal chemistry, and the introduction of a fluorine atom at the 4-position of a 1-phenyl-1H-pyrazole ring can significantly influence the compound's physicochemical properties and biological activity. nih.govnih.gov This has led to its exploration in various pre-clinical settings.

In Vitro and In Vivo (Non-human) Biological Activity Studies

Derivatives of 4-fluoro-1-phenyl-1H-pyrazole have demonstrated a broad spectrum of biological activities in both laboratory (in vitro) and non-human, living organism (in vivo) studies. These activities include potential anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

One notable derivative, 4F-phenyl pyrazole, a synthetic analogue of scienceasia.org-shogaol found in ginger, has shown promising anticancer effects in colorectal adenocarcinoma cell lines. scienceasia.org Studies revealed that this compound could induce cell death in HT-29 cells by upregulating markers for both apoptosis (ANO6) and autophagy (LC3). scienceasia.org In a 3D spheroid model, which mimics avascular tumors, 4F-phenyl pyrazole treatment led to diminished spheroid formation. scienceasia.org

The anti-inflammatory potential of pyrazole derivatives has also been a key area of research. nih.gov Certain trisubstituted pyrazole derivatives have exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models in rats, with some compounds showing efficacy comparable to the standard drug diclofenac. nih.gov

Furthermore, various pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govpjoes.comhrpub.org These studies have identified compounds with activity against a range of bacteria and fungi. nih.govpjoes.com For instance, some pyrazole derivatives have shown notable in vitro activity against bacterial strains like Bacillus coccus, Bacillus subtilis, and E. coli, as well as the fungal strain C. albicans. nih.gov

Table 1: In Vitro Anticancer Activity of 4F-phenyl pyrazole

| Cell Line | IC50 (µM) after 48h |

| HT-29 | 9.7 |

| Caco2 | 28.7 |

| T84 | 40.1 |

Data sourced from ScienceAsia. scienceasia.org

Enzyme Inhibition and Receptor Binding Studies (in vitro, non-human)

The this compound scaffold has been utilized in the development of enzyme inhibitors. A significant area of this research has been the targeting of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer. nih.govnih.gov The design of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In vitro studies have demonstrated that certain pyrazole derivatives can selectively inhibit COX-2 over COX-1. nih.gov This selectivity is crucial for developing safer anti-inflammatory drugs. nih.gov Additionally, pyrazole-based compounds have been investigated as inhibitors of other enzymes, such as meprins, a family of metalloproteases involved in various physiological and pathological processes. nih.gov Research has focused on optimizing the pyrazole scaffold to achieve potent and selective inhibition of meprin α and/or meprin β. nih.gov

Receptor binding studies have also been a key aspect of pre-clinical research involving pyrazole derivatives. For example, these compounds have been explored as ligands for formyl peptide receptors (FPRs), which are involved in inflammatory responses. unifi.it However, studies have shown that the pyrazole scaffold may not be the most suitable for developing potent FPR agonists. unifi.it

Ligand Design and Optimization in Drug Discovery Pipelines

The this compound core is considered a valuable starting point in ligand-based drug design. nih.gov Its structural features allow for systematic modifications to optimize binding affinity and selectivity for various biological targets. nih.govnih.gov

In the quest for new therapeutics, medicinal chemists often employ computational methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of novel derivatives. nih.gov For instance, these approaches have been used to design pyrazole-based COX-2 inhibitors with improved potency and selectivity. nih.gov The introduction of different substituents on the pyrazole ring can significantly influence the compound's activity, and understanding these structure-activity relationships (SAR) is crucial for optimization. nih.gov

The synthesis of libraries of pyrazole derivatives with diverse substitutions allows for the screening of a wide range of chemical space to identify lead compounds for further development. nih.govnih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Radiotracer Development for Positron Emission Tomography (PET) (Pre-clinical imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in pre-clinical research to visualize and quantify biological processes in living animals. technologynetworks.comcriver.com This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). nih.govfrontiersin.org

The this compound scaffold is particularly well-suited for the development of PET radiotracers due to the natural presence of a fluorine atom that can be substituted with its radioactive isotope, ¹⁸F. nih.gov These ¹⁸F-labeled pyrazole derivatives can be designed to target specific enzymes or receptors in the body, allowing for the in vivo imaging of their distribution and density. nih.govnih.gov

For example, ¹⁸F-labeled pyrazole derivatives have been developed as potential PET radioligands for imaging COX-2 expression in tumors and for studying cannabinoid CB1 receptors in the brain. nih.govnih.gov Pre-clinical PET imaging studies in animal models can provide valuable information on drug-target engagement, pharmacokinetics, and the efficacy of therapeutic interventions. criver.comnih.gov

Agrochemical Applications

Beyond medicinal chemistry, derivatives of this compound have shown significant promise in the field of agrochemicals, particularly as fungicides. nih.govnih.gov

Fungicidal Activity (in vitro, plant-based)

A number of studies have reported the in vitro fungicidal activity of pyrazole derivatives against a variety of plant pathogenic fungi. nih.govnih.govresearchgate.net These compounds are tested for their ability to inhibit the mycelial growth of fungi on culture media. nih.gov

For example, novel pyrazole analogues containing an aryl trifluoromethoxy group have been synthesized and evaluated for their antifungal activities against six plant pathogenic fungi, including Botrytis cinerea and Fusarium graminearum. nih.gov Some of these compounds exhibited significant inhibition rates at a concentration of 100 µg/mL. nih.gov

Similarly, pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have demonstrated obvious fungicidal activities, with some compounds showing efficacy comparable to the commercial fungicide pyraclostrobin (B128455) against certain fungi. researchgate.net The introduction of different functional groups onto the pyrazole ring can greatly influence the fungicidal potency and spectrum of activity. nih.gov

Table 2: In Vitro Fungicidal Activity of a Pyrazole Derivative (Compound 10e)

| Fungus | Inhibition Rate at 16.7 µg/mL (%) |

| Gaeumannomyces graminis var. tritici | 94.0 |

Data sourced from ResearchGate. researchgate.net

Herbicidal Activity (in vitro, plant-based)

Derivatives of this compound have demonstrated notable potential as herbicidal agents. Research has shown that the introduction of a fluorinated phenylpyrazole moiety can lead to significant inhibitory effects on weed growth. These compounds often target key enzymes in plant metabolic pathways.

Specifically, compounds have been tested against common agricultural weeds like Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass). nih.govmdpi.com Some novel phenylpyrazole derivatives incorporating strobilurin moieties have shown good inhibition of A. retroflexus. rsc.orgnih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. rsc.org

Below is a data table summarizing the herbicidal activity of selected pyrazole derivatives against various weeds.

| Compound/Derivative | Target Weed(s) | Application Rate (g a.i./ha) | Observed Inhibition (%) | Reference |

| Phenylpyridine-containing pyrazole (6a, 6c) | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 150 | 50-60 | nih.govresearchgate.net |

| Pyrazole amide (5g) | Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis (roots) | 200 mg/L | 83, 56, 60 respectively | cabidigitallibrary.org |

| Pyrazole amide (6ba, 6bj) | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis (roots) | - | ~90 (DS), ~80 (AR, SV) | bohrium.com |

| Isothiocyanate-substituted pyrazole (3-7) | Echinochloa crus-galli, Cyperus iria, Dactylis glomerata | 100 µg/mL | EC50: 59.41-65.33 µg/mL | mdpi.com |

| Phenylpyrazole with strobilurin moiety (7a, 7b, 7e-g, 7i, 7l) | Amaranthus retroflexus | 150 | Good inhibition | rsc.orgnih.gov |

Insecticidal Activity (in vitro, non-human)

The 1-phenylpyrazole (B75819) structure is a well-established pharmacophore in the development of insecticides, with fipronil (B1672679) being a prominent example. The introduction of a fluorine atom to this scaffold in this compound and its derivatives has been a key strategy in the design of new and effective insecticidal agents. These compounds often act as potent modulators of insect GABA receptors or ryanodine (B192298) receptors. frontiersin.org

Research into fluoro-substituted phenylpyrazole derivatives has demonstrated significant insecticidal activity against a range of agricultural pests, including the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.gov For example, anthranilic diamide (B1670390) analogues containing a fluoro-substituted phenylpyrazole moiety have shown promising results. One such compound exhibited 94% activity against P. xylostella at a concentration of 10⁻⁵ mg/L. nih.gov

The following table presents data on the insecticidal activity of selected fluorinated phenylpyrazole derivatives.

| Compound/Derivative | Target Insect(s) | Concentration | Mortality (%) / Activity | Reference |

| Anthranilic diamide analogue (IIIe) | Plutella xylostella | 10⁻⁵ mg/L | 94% activity | nih.gov |

| Anthranilic diamide analogue (IIIf) | Mythimna separata | 0.1 mg/L | 43% activity | nih.gov |

| Flupyrimin analog (A3, B1-B6, D4, D6) | Plutella xylostella | 400 µg/mL | 100% lethality | frontiersin.org |

| Flupyrimin analog (B2, B3, B4) | Plutella xylostella | 25 µg/mL | >70% activity | frontiersin.org |

| Diamide compound (I-4, II-a-10, II-a-14, III-26) | Aphis craccivora | 400 µg/mL | >90% mortality | nih.gov |

Material Science Applications

The unique electronic properties conferred by the fluorine atom and the pyrazole ring make this compound a valuable building block in material science. researchgate.netmdpi.comnih.gov

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

While specific research on this compound in OLEDs is limited, related fluorinated pyrazole derivatives have been investigated for their luminescent properties. The rigid and planar structure of the pyrazole ring, combined with the electronic effects of the fluoro and phenyl substituents, can lead to materials with interesting photophysical characteristics suitable for optoelectronic applications. For instance, the synthesis of pyrazole-enriched cationic nanoparticles has been explored, highlighting the role of the pyrazole skeleton in advanced organic materials. cabidigitallibrary.org

Polymer Chemistry and Advanced Functional Materials

The functionalization of this compound allows for its incorporation into polymeric structures. For example, the synthesis of pyrazole-enriched cationic nanoparticles demonstrates the potential for creating advanced functional materials with tailored properties. cabidigitallibrary.org The pyrazole unit can be a versatile scaffold for creating polymers with specific electronic, thermal, or biological properties. The synthesis of 4-fluoro-4-methyl-4H-pyrazoles has been developed, which could serve as monomers or functional components in polymer chains. bohrium.com

Liquid Crystal Systems

The introduction of fluorine atoms into organic molecules is a well-known strategy to modulate their liquid crystalline properties. The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy and other mesomorphic properties of the resulting materials. Although direct studies on the liquid crystal behavior of this compound are not extensively documented, the structural features of this compound—a rigid core with a polar substituent—are characteristic of molecules that can form liquid crystal phases. The crystal structure of 4-fluoro-1H-pyrazole reveals the formation of one-dimensional chains through intermolecular hydrogen bonding, a feature that can influence the packing and potential mesophase formation in its derivatives. nih.govnsf.govresearchgate.netnih.govmdpi.com

Catalysis and Ligand Design in Organometallic Chemistry

Pyrazole derivatives are widely recognized for their ability to act as versatile ligands in coordination chemistry and organometallic catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been reported as a route to generate asymmetric imine ligands, which are valuable for creating mixed-metal polynuclear complexes. nih.govrsc.org These complexes have potential applications in catalysis and materials science. While specific examples of this compound as a ligand in catalytic reactions are not yet abundant in the literature, its structural similarity to other effective pyrazole-based ligands suggests significant potential in this area. The development of synthetic routes to functionalized 4-phenyl-1H-pyrazoles opens up possibilities for creating novel catalysts with unique reactivity and selectivity. nih.govrsc.org

Pyrazole Derivatives as Ligands for Transition Metal Catalysis

Pyrazole-containing ligands have emerged as a prominent class of ligands in transition metal catalysis due to their strong coordination to metal centers and the ease with which their steric and electronic properties can be modified. diva-portal.org The nitrogen atoms of the pyrazole ring act as excellent donors, forming stable complexes with a variety of transition metals. This stability and versatility have led to their use in a wide array of catalytic transformations.

Derivatives of pyrazole are utilized as ligands in catalysts to enhance the efficiency of chemical reactions. jetir.org For instance, palladium complexes bearing pyrazole-derived ligands have proven to be effective catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. uab.cat One of the most notable examples is the Heck reaction, where palladium catalysts facilitate the coupling of aryl halides with alkenes. uab.cat Research has shown that palladium(II) complexes with N1-substituted pyrazole-ether hybrid ligands are efficient for this transformation, with some catalysts demonstrating activity even for less reactive aryl chlorides under mild conditions. uab.cat

Another significant cross-coupling reaction where pyrazole-based ligands have been successfully employed is the Suzuki-Miyaura coupling. A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, highlighting the utility of pyrazole derivatives in forming biaryl compounds. capes.gov.br

Furthermore, bidentate and tridentate ligands incorporating the pyrazolyl moiety have been synthesized and used to create ruthenium complexes. scholaris.cacore.ac.uk These complexes have shown high efficiency in catalyzing transfer hydrogenation reactions of various substrates, including ketones, nitriles, and olefins, using alcohols as the hydrogen source. scholaris.cacore.ac.uk Protic pyrazoles, which have an N-H group, can participate in metal-ligand cooperation, where the pyrazole arm can act as a proton shuttle, facilitating catalytic cycles. nih.gov Pincer-type complexes featuring protic pyrazole arms have been a particular area of interest in the development of advanced catalysts. nih.gov

The following table summarizes selected applications of pyrazole derivatives in transition metal catalysis:

| Catalytic Reaction | Metal | Ligand Type | Substrate Example | Source(s) |

| Heck Reaction | Palladium | Pyrazole-ether hybrid | Aryl halides and alkenes | uab.cat |

| Suzuki-Miyaura Coupling | Palladium | Pyrazole triflate | Arylboronic acids | capes.gov.br |

| Transfer Hydrogenation | Ruthenium | Bidentate/tridentate pyrazolyl | Acetophenone, N-benzylideneaniline | scholaris.cacore.ac.uk |

Chiral Pyrazole Derivatives in Asymmetric Synthesis

The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. Chiral pyrazole derivatives have been extensively investigated as ligands and auxiliaries in asymmetric catalysis, where they can effectively transfer stereochemical information to the product. nih.gov The design of these chiral ligands is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations. nih.gov

One successful strategy involves the use of N-heterocyclic carbene (NHC) catalysis in conjunction with pyrazole-containing substrates. For example, chiral pyrazolo[3,4-b]pyridin-6-ones have been synthesized with excellent yields and high enantioselectivities through an NHC-catalyzed oxidative [3 + 3] annulation. rsc.org Similarly, a carbene-catalyzed enantioselective [2 + 4] cycloaddition has been developed to access structurally complex spirocyclic pyrano[2,3-c]pyrazole derivatives. acs.org

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. The stereoselective synthesis of novel pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov This method allows for the asymmetric synthesis of inhibitors with a pyrazole moiety where a nitrogen atom is directly bonded to a chiral center. nih.gov

Furthermore, chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of pyrazole-based α-chiral amino acid derivatives. researchgate.net This reaction proceeds via a Friedel-Crafts type alkylation of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, yielding products with tetrasubstituted carbon stereocenters in high enantiomeric excess. researchgate.net The development of catalytic asymmetric methods for the synthesis of pyrazolones bearing a tetrasubstituted stereocenter at the C-4 position has also been a significant area of research. thieme-connect.com

The synthesis of functionalized pyrazoles serves as a critical step in generating new chiral ligands. For instance, 3- and 5-formyl-4-phenyl-1H-pyrazoles have been prepared as precursors for the synthesis of new asymmetric imine ligands. rsc.org These aldehyde-functionalized pyrazoles can be readily converted into a variety of chiral ligands for applications in asymmetric catalysis. rsc.org

The table below highlights selected examples of the use of chiral pyrazole derivatives in asymmetric synthesis:

| Asymmetric Reaction | Catalytic System/Method | Chiral Product | Enantioselectivity (ee) | Source(s) |

| Oxidative [3 + 3] Annulation | N-Heterocyclic Carbene (NHC) | Pyrazolo[3,4-b]pyridin-6-ones | Excellent | rsc.org |

| [2 + 4] Cycloaddition | N-Heterocyclic Carbene (NHC) | Spirocyclic pyrano[2,3-c]pyrazoles | Good to excellent | acs.org |

| Stereoselective Addition | tert-Butanesulfinamide (chiral auxiliary) | Chiral amine with pyrazole moiety | High | nih.gov |

| Friedel-Crafts Alkylation | Chiral Spirocyclic Phosphoric Acid | Pyrazole-based α-amino acid derivatives | 73-99% | researchgate.net |

| Sulfenylation | Chiral Iminophosphorane | Chiral pyrazolones | Up to 99% | thieme-connect.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Number on Activity/Properties

The introduction of fluorine into organic molecules is a key strategy in medicinal and agricultural chemistry, as it can significantly alter steric, electronic, and lipophilic parameters, thereby enhancing biological activity. nih.govchimia.chchimia.ch In the context of phenylpyrazole derivatives, both the position and the number of fluorine atoms have been shown to be critical determinants of their properties.

Research into fluorinated phenylpyrazole analogues has demonstrated that strategic placement of fluorine can lead to a substantial increase in efficacy. nih.gov For instance, studies on anthranilic diamides containing a fluoro-substituted phenylpyrazole moiety revealed that the degree of fluorination on the benzene (B151609) ring directly impacts insecticidal activity. nih.gov A compound featuring a 2,4,6-trifluoro-substituted benzene ring (Compound IIIf) exhibited greater insecticidal activity against Mythimna separata at a concentration of 0.1 mg L⁻¹ than the non-fluorinated control, chlorantraniliprole. nih.gov Similarly, another derivative from the same study (Compound IIIe) showed significantly higher potency against Plutella xylostella at very low concentrations. nih.gov This suggests that multiple fluorine substitutions can be advantageous for enhancing biological effects. nih.gov